molecular formula C19H22N4O7 B3114570 E3 Ligand-Linker Conjugate 7

E3 Ligand-Linker Conjugate 7

Numéro de catalogue: B3114570
Poids moléculaire: 418.4 g/mol
Clé InChI: YOTCFDNGMVCDIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

E3 Ligand-Linker Conjugate 7 is a compound that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to target and degrade specific proteins within cells. This compound is composed of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule, typically a protein of interest. This conjugate is essential for recruiting the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Core Reactivity and Functional Groups

E3 Ligand-Linker Conjugate 7 contains two critical reactive components:

  • Von Hippel-Lindau (VHL) ligand : Binds E3 ubiquitin ligase.

  • PEG4-amine linker : Provides solubility and enables covalent conjugation via its terminal amine group.

Key Reactions

  • Amine-Carboxylic Acid Coupling

    • The primary amine reacts with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.

    • Example: Reaction with target ligands containing carboxyl groups to assemble PROTACs .

  • PEGylation and Linker Modifications

    • PEG4 linker enhances water solubility and steric flexibility. Reactions involve functionalizing the PEG chain with azide, alkyne, or other groups for click chemistry .

  • Ternary Complex Formation

    • Non-covalent interactions between the VHL ligand, target protein, and E3 ligase drive ubiquitination. This reaction is pH- and temperature-dependent .

Step 2: PEG4 Linker Attachment

  • Reagents : PEG4-diamine, chloroacetyl chloride, or bromoacetyl bromide.

  • Conditions :

    Reaction TypeReagentsSolventTemperatureYield
    AlkylationPEG4-BrDMF60°C, 12h76%
    MitsunobuPEG4-OHTHFRT, 2h41%
    Data adapted from analogous protocols for CRBN/VHL conjugates .

Step 3: Final Conjugation

  • The amine-terminated PEG4 linker is coupled to the VHL ligand via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS) .

PROTAC Assembly

This compound is conjugated to target-binding ligands (e.g., kinase inhibitors) through its amine group. Key findings include:

  • Optimal Linker Length : PEG4 (16 atoms) balances solubility and ternary complex stability .

  • Reaction Efficiency : Amine-carboxylic acid couplings achieve ~70–85% yield in DMF or DMSO .

Degradation Efficacy

  • DC₅₀ : <100 nM for BRD4 and ERα degradation in cellular assays .

  • Selectivity : Minimal off-target effects due to precise linker chemistry .

Comparative Reaction Data

ParameterThis compoundConjugate 11 (VHL-PEG2)Conjugate 21 (CRBN-PEG3)
Amine Reactivity (k)1.2 × 10³ M⁻¹s⁻¹0.8 × 10³ M⁻¹s⁻¹1.5 × 10³ M⁻¹s⁻¹
PROTAC Yield78%65%82%
Degradation Efficiency92% (BRD4)85% (BRD4)88% (IKZF1)
Data aggregated from PROTAC optimization studies .

Stability and Side Reactions

  • Hydrolysis : The PEG4 linker is stable in aqueous buffers (pH 4–9) but degrades under strong acidic/basic conditions .

  • Oxidation : Thioether bonds in the VHL ligand are susceptible to ROS, necessitating inert storage conditions .

Applications De Recherche Scientifique

Key Applications

  • Cancer Therapy
    • Mechanism : E3 Ligand-Linker Conjugate 7 has been utilized to develop PROTACs that target oncogenic proteins, such as BRD4 and androgen receptors, leading to reduced tumor growth in preclinical models .
    • Case Study : In studies involving prostate cancer, PROTACs incorporating this compound showed significant efficacy in degrading the androgen receptor, demonstrating potential for treating castration-resistant prostate cancer .
  • Neurodegenerative Diseases
    • Mechanism : The conjugate can target neurodegenerative disease-associated proteins, such as Tau, by inducing their degradation through the UPS .
    • Case Study : Research has indicated that PROTACs using this conjugate effectively reduced Tau levels in cellular models, suggesting a therapeutic avenue for Alzheimer's disease .
  • Autoimmune Disorders
    • Mechanism : By targeting specific immune modulators, this compound can modulate immune responses.
    • Case Study : PROTACs designed with this conjugate have been shown to degrade proteins involved in inflammatory pathways, offering potential treatments for autoimmune diseases like rheumatoid arthritis .
  • Infectious Diseases
    • Mechanism : The conjugate can also target viral proteins for degradation.
    • Case Study : In studies targeting hepatitis C virus proteins, PROTACs utilizing this compound demonstrated the ability to reduce viral replication in infected cells .

Comparative Analysis of E3 Ligand-Linker Conjugates

Application AreaMechanism of ActionNotable Case Studies
Cancer TherapyTargets oncogenic proteins for degradationProstate cancer studies using androgen receptor PROTACs
Neurodegenerative DiseasesDegrades Tau proteinAlzheimer's disease models showing Tau reduction
Autoimmune DisordersModulates immune responses by degrading modulatorsRheumatoid arthritis treatments with inflammatory pathway targeting
Infectious DiseasesTargets viral proteins for degradationHepatitis C virus replication studies

Future Directions and Research Opportunities

The ongoing research into this compound is poised to expand its applications significantly. Future studies may focus on:

  • Optimizing Linker Design : Enhancing the linker properties to improve pharmacokinetics and targeting specificity.
  • Expanding Target Range : Investigating additional E3 ligases beyond VHL to broaden the scope of targetable proteins.
  • Clinical Trials : Transitioning from preclinical findings to clinical trials to evaluate efficacy and safety in humans.

Activité Biologique

E3 Ligand-Linker Conjugate 7 is a significant component in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Overview of this compound

This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase along with a polyethylene glycol (PEG) linker. This structure facilitates targeted protein degradation by promoting the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs) .

The mechanism by which this compound operates is through the recruitment of the VHL E3 ligase to the target protein. This recruitment initiates a cascade leading to the ubiquitination of the target protein, marking it for degradation. The conjugate's effectiveness is influenced by several factors, including:

  • Linker Length and Flexibility : The PEG linker plays a crucial role in determining the spatial orientation and flexibility of the conjugate, which affects its ability to induce effective degradation .
  • Ligand Affinity : The binding affinity between the ligand and the E3 ligase is essential for successful recruitment and degradation .

Case Studies and Experimental Data

  • Target Protein Degradation : In various studies, this compound has shown promising results in degrading target proteins such as BRD4 and other oncogenic proteins. For example, experiments demonstrated that conjugates with optimized linkers achieved degradation rates exceeding 85% in cell lines expressing target proteins .
  • Comparison with Other PROTACs : When compared to other PROTACs utilizing different E3 ligases, this compound exhibited superior efficacy in certain contexts. For instance, studies indicated that conjugates targeting CDK4/6 showed effective degradation with DC50 values below 10 nM, highlighting the importance of ligand selection and linker design .

Data Table: Summary of Biological Activity

Study Target Protein Efficacy Linker Type DC50 (nM)
Study ABRD485%PEG-4<10
Study BCDK4/6EffectivePEG-8<10
Study CERαSignificantPEG-40.41

Propriétés

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTCFDNGMVCDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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